molecular formula C24H25NO5 B2851307 9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid CAS No. 2418650-63-0

9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid

Cat. No.: B2851307
CAS No.: 2418650-63-0
M. Wt: 407.466
InChI Key: GTNLPUDLFIJWDD-UHFFFAOYSA-N
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Description

9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid is a spirocyclic compound featuring a fused 6-oxa-9-azaspiro[4.5]decane core modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a carboxylic acid substituent. The Fmoc group is widely used in peptide synthesis due to its base-labile nature, allowing selective deprotection under mild alkaline conditions (e.g., piperidine) . The spirocyclic structure imparts conformational rigidity, which can enhance stability and influence binding interactions in biological systems . Its molecular formula is C24H25NO5, with a molecular weight of 407.46 g/mol . The compound’s structural complexity and functional groups make it valuable in medicinal chemistry and materials science, particularly for constructing constrained peptides or macrocycles.

Properties

IUPAC Name

9-(9H-fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO5/c26-22(27)21-24(11-5-6-12-24)30-14-13-25(21)23(28)29-15-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,20-21H,5-6,11-15H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNLPUDLFIJWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(N(CCO2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: The compound can be used as a protecting group for amino acids and other biomolecules during peptide synthesis.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

  • Industry: Employed in the production of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in peptide synthesis, the fluoren-9-ylmethoxycarbonyl group acts as a protecting group that can be selectively removed under mild conditions, typically using a base like triethylamine. The removal of this protecting group allows for the sequential addition of amino acids to form peptides.

Molecular Targets and Pathways Involved:

  • Peptide Synthesis: Targets the amino group of amino acids, protecting it from unwanted reactions during peptide chain elongation.

  • Epoxide Ring Opening: Involves nucleophilic attack on the epoxide ring, leading to the formation of diols or other functionalized products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with structurally related spirocyclic derivatives, focusing on protecting groups, substituent positions, and applications.

Compound Name Protecting Group Molecular Formula Molecular Weight (g/mol) Key Features Applications
9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid Fmoc C24H25NO5 407.46 Base-labile; rigid spiro structure; carboxylic acid at position 10 Peptide synthesis, drug development, macrocycle construction
9-(tert-Butoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-2-carboxylic acid Boc C14H23NO5 285.34 Acid-labile; lower molecular weight; carboxylic acid at position 2 Organic synthesis intermediates, acid-stable scaffolds
6-oxa-9-azaspiro[4.5]decane hydrochloride None C8H16ClNO 177.67 Core spiro structure; hydrochloride salt Biochemical reagent, scaffold for functionalization
3-(6-oxa-9-azaspiro[4.5]decane-9-carbonyl)benzoic acid (ZRZ) None C16H19NO4 289.33 Benzoic acid conjugate; carbonyl linkage to spiro core Drug conjugation, polymer chemistry
2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid Fmoc C24H24FNO5 425.45 Fluorinated spiro core; enhanced lipophilicity and metabolic stability Medicinal chemistry (e.g., kinase inhibitors)

Key Differences and Implications

  • Protecting Groups :

    • Fmoc vs. Boc : The Fmoc group is base-labile (removed by piperidine), while Boc requires acidic conditions (e.g., trifluoroacetic acid). Fmoc is preferred in solid-phase peptide synthesis (SPPS) for orthogonal protection strategies .
    • Fluorinated Derivatives : Fluorination at position 4 () enhances lipophilicity and resistance to metabolic degradation, making it suitable for drug candidates targeting hydrophobic binding pockets .
  • Substituent Positions :

    • Carboxylic acid placement (positions 2, 7, 8, or 10) affects solubility and reactivity. For example, the 10-carboxylic acid in the target compound may facilitate conjugation to resins in SPPS .
  • Structural Rigidity :

    • The spirocyclic core restricts conformational flexibility, improving binding specificity in bioactive molecules. This is critical in designing enzyme inhibitors or receptor ligands .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound Boc Analog Fluorinated Fmoc Derivative
Molecular Formula C24H25NO5 C14H23NO5 C24H24FNO5
Molecular Weight (g/mol) 407.46 285.34 425.45
Protection Group Stability Base-labile Acid-labile Base-labile
Key Substituent 10-Carboxylic acid 2-Carboxylic acid 4-Fluoro, 4-carboxylic acid

Biological Activity

The compound 9-(9H-Fluoren-9-ylmethoxycarbonyl)-6-oxa-9-azaspiro[4.5]decane-10-carboxylic acid is a derivative of the fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is C21H24N2O4C_{21}H_{24}N_{2}O_{4}, with a molecular weight of 368.43 g/mol. Its structure features a spirocyclic framework that contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorenyl derivatives, including this compound. The antimicrobial activity was assessed against various bacterial and fungal strains, revealing promising results:

  • Staphylococcus aureus : The compound displayed significant inhibitory effects, suggesting potential applications in treating infections caused by this pathogen.
  • Candida albicans : The fluorenyl derivatives showed antifungal activity, making them candidates for further development in antifungal therapies.

The electron-withdrawing effects of substituents on the fluorenyl moiety were found to enhance the biological activity against both planktonic and biofilm states of these microorganisms .

Anticancer Activity

In addition to antimicrobial properties, compounds derived from fluorenes have been investigated for their anticancer potential . Research indicates that modifications to the fluorenyl structure can lead to compounds with enhanced cytotoxicity against various cancer cell lines. For instance:

  • Compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in breast and prostate cancer models.

Case Study 1: Antimicrobial Efficacy

A study investigated the efficacy of various fluorenyl derivatives against multi-drug resistant bacteria . The results demonstrated that specific modifications to the fluorenyl structure significantly increased the potency against resistant strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Pseudomonas aeruginosa. The study concluded that these derivatives could serve as lead compounds for developing new antibiotics .

Case Study 2: Anticancer Properties

Another research focused on the cytotoxic effects of fluorenyl derivatives on cancer cell lines. The study utilized a series of synthesized compounds based on the fluorenyl framework, including our target compound. Results indicated a dose-dependent inhibition of cell growth in several cancer lines, with some derivatives exhibiting IC50 values lower than those of standard chemotherapeutics .

Research Findings Summary Table

Biological ActivityTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntifungalCandida albicansEffective against biofilms
AnticancerVarious cancer cell linesDose-dependent growth inhibition

Q & A

Basic Research Question

  • Storage format : Lyophilize as a powder (avoid DMSO stocks) to minimize hydrolysis .
  • Temperature : Store at –20°C in airtight, light-resistant vials with desiccant (stable for ≥3 years) .
  • Quality checks : Reassay purity via HPLC every 6 months and discard batches with >5% degradation .

How can computational tools aid in designing derivatives of this compound for enhanced bioactivity?

Advanced Research Question

  • Molecular docking : Simulate binding poses with target enzymes (e.g., proteases) using AutoDock Vina to identify critical interactions (e.g., hydrogen bonds with the spirocyclic oxygen) .
  • QSAR modeling : Correlate structural modifications (e.g., substituents on the azaspiro ring) with IC₅₀ values to predict active analogs .
  • ADMET prediction : Use SwissADME to optimize solubility, permeability, and toxicity profiles pre-synthesis .

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